Glycyrrhizin, a triterpene glycoside, is the primary sweet-tasting compound found in the roots and stolons of Glycyrrhiza species, commonly known as licorice. [, ] This natural product plays a crucial role in scientific research, particularly in exploring its various biological activities and potential therapeutic benefits.
While glycyrrhizin can be extracted and purified from licorice, its complex structure makes total synthesis challenging. Research on the synthesis of glycyrrhizin and its derivatives focuses on modifying the sugar moiety or the aglycone (glycyrrhetinic acid) to enhance its properties or explore structure-activity relationships. [, ]
Glycyrrhizin can undergo hydrolysis to yield its aglycone, glycyrrhetinic acid, and glucuronic acid. [] This reaction can be catalyzed by enzymes or occur under acidic conditions. Additionally, glycyrrhizin can be modified through various chemical reactions targeting its functional groups, such as esterification or oxidation, to create derivatives with potentially enhanced biological activities. []
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